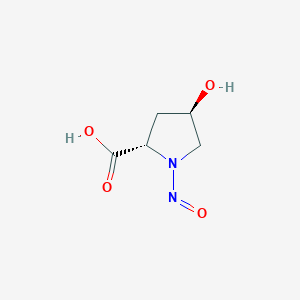

N-Nitrosohydroxyproline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVBOWJCKJGCJM-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021042 | |

| Record name | N-Nitrosohydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30310-80-6 | |

| Record name | N-Nitrosohydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30310-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosohydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosohydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOHYDROXYPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9BBV16TX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Carcinogenic Potential & Control of N-Nitroso Compounds (NOCs)

Executive Summary

N-nitroso compounds (NOCs), particularly N-nitrosamines, represent a "Cohort of Concern" due to their potent mutagenic and carcinogenic capabilities. While historically associated with dietary sources (cured meats, tobacco), the pharmaceutical industry faces a critical challenge regarding Nitrosamine Drug Substance Related Impurities (NDSRIs). This guide dissects the metabolic activation pathways required for NOC genotoxicity, establishes risk assessment frameworks based on TD50 values, and provides a validated analytical workflow for detection at trace levels.

Mechanistic Toxicology: The Bioactivation Cascade

N-nitrosamines are typically biologically inert until metabolically activated. They function as pro-carcinogens. The critical determinant of their toxicity is the enzymatic conversion into highly reactive alkylating agents capable of covalent binding to DNA.

Cytochrome P450-Mediated -Hydroxylation

The primary route of activation involves the cytochrome P450 superfamily, specifically CYP2E1 (high affinity) and CYP2A6 .

-

-Hydroxylation: The enzyme inserts an oxygen atom at the

-

Spontaneous Decomposition: The resulting

-hydroxy nitrosamine is unstable and decomposes to release an aldehyde and a mono-alkylnitrosamine. -

Diazonium Formation: The mono-alkylnitrosamine rearranges to form an alkyldiazonium ion (

). -

Carbocation Generation: Nitrogen gas (

) is utilized as a leaving group, generating a highly electrophilic carbocation ( -

DNA Adduct Formation: The carbocation attacks nucleophilic sites on DNA bases. The most biologically significant lesion is the methylation of the O6 position of guanine (O6-meG ).

The Mutagenic Consequence

If not repaired by O6-methylguanine-DNA methyltransferase (MGMT), the O6-meG adduct mispairs with Thymine during DNA replication (instead of Cytosine). This results in a G:C

Pathway Visualization

Figure 1: The metabolic activation pathway of N-nitrosamines leading to mutagenic DNA lesions.

Risk Assessment & Regulatory Thresholds

Regulatory bodies (FDA, EMA) utilize the TD50 metric (the daily dose rate required to induce tumors in 50% of test animals) to calculate Acceptable Intake (AI) limits.

Calculation of Acceptable Intake (AI)

The AI is derived to ensure that the excess cancer risk does not exceed 1 in 100,000 over a lifetime of exposure.

Comparative Limits of Key Nitrosamines

The following table summarizes the limits for common nitrosamines found in pharmaceutical impurities.

| Compound | Abbreviation | Structure Type | TD50 (mg/kg/day) | FDA/EMA AI Limit (ng/day) | Primary Target Organ |

| N-Nitrosodimethylamine | NDMA | Small Dialkyl | 0.0959 | 96.0 | Liver |

| N-Nitrosodiethylamine | NDEA | Small Dialkyl | 0.0265 | 26.5 | Liver, Esophagus |

| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | Complex | Read-across | 96.0 | Bladder |

| N-Nitrosomethylphenidate | NMPH | NDSRI | Class Specific | 1500.0 * | Various |

*Note: NDSRI limits vary based on potency categorization (CPCA) scores. 1500 ng/day represents the limit for the lowest potency category.

Analytical Protocol: Ultra-Trace Detection

Detecting nitrosamines at ppb (parts per billion) levels requires rigorous sample preparation to avoid false positives (e.g., in-situ formation during extraction) and false negatives (matrix suppression).

Method Principle

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Mode: Electrospray Ionization (ESI) in Positive Mode using Multiple Reaction Monitoring (MRM). Internal Standard: Deuterated analogs (e.g., NDMA-d6) are mandatory to correct for extraction efficiency and matrix effects.

Step-by-Step Workflow

-

Standard Preparation:

-

Prepare stock solutions of Nitrosamine Mix and Internal Standard (IS) Mix in Methanol.

-

Spike IS into all samples prior to any manipulation to track recovery.

-

-

Sample Extraction (Solid Dosage Forms):

-

Crush: Pulverize 20 tablets to a fine powder.

-

Weigh: Transfer equivalent of 100 mg API into a 15 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of 0.1% Formic Acid in Water/Methanol (90:10). Rationale: Acidic pH inhibits artifactual nitrosamine formation during extraction.

-

Vortex/Sonication: Vortex for 1 min, Sonicate for 20 min (maintain temp < 25°C to prevent degradation).

-

-

Clarification:

-

Centrifuge at 4500 rpm for 10 minutes.

-

Filter supernatant through a 0.22 µm PTFE filter. Note: Avoid Nylon filters as they can adsorb nitrosamines.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell HPH-C18), 2.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Transition Monitoring: Monitor two transitions per analyte (Quantifier and Qualifier).

-

Example NDMA: 75.1

43.1 (Quant), 75.1

-

-

Analytical Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for nitrosamine impurity analysis.

Mitigation Strategies in Drug Development

Preventing NOC formation is superior to downstream removal. Strategies must address the "Nitrosating Triad": Amine Source + Nitrosating Agent + Acidic Conditions.

-

Excipient Screening: Audit excipients for nitrite traces (common in microcrystalline cellulose and crospovidone).

-

Scavenger Addition: Incorporate antioxidants like Ascorbic Acid or Alpha-tocopherol in the formulation to compete for the nitrosating agent.

-

pH Modulation: Formulation at pH > 7 reduces the concentration of the nitrosonium ion (

), the active nitrosating species.

References

-

US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021/2024 Updates). [Link]

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (EMA/409815/2020). [Link]

-

International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

-

Lhasa Limited. Carcinogenic Potency Database (CPDB) - TD50 Values. [Link]

-

World Health Organization (WHO) - IARC. Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 94. [Link]

Technical Assessment: N-Nitrosohydroxyproline (NHPRO) as a Biomarker and Variable in Mutagenesis

The following technical guide details the role of N-Nitrosohydroxyproline (NHPRO) in mutagenesis research. Unlike direct-acting mutagens, NHPRO serves primarily as a non-carcinogenic biomarker used to quantify endogenous nitrosation—a critical chemical mechanism that generates mutagenic N-nitroso compounds (NOCs) in biological systems.

Part 1: Executive Summary

N-Nitrosohydroxyproline (NHPRO) is the N-nitroso derivative of hydroxyproline, a major amino acid constituent of collagen. In mutagenesis and carcinogenesis research, NHPRO functions not as a primary mutagen, but as a safe, stable surrogate marker for assessing the potential of a biological system (e.g., the human stomach) to generate carcinogenic nitrosamines.

While volatile nitrosamines (e.g., NDMA) are potent mutagens requiring metabolic activation, NHPRO and its analog N-nitrosoproline (NPRO) are excreted largely unchanged in urine. This unique pharmacokinetic profile allows researchers to use NHPRO to quantify endogenous nitrosation capacity —the rate at which a subject converts secondary amines into N-nitroso compounds—without exposing the subject to toxicity.

Part 2: Chemical Basis and Endogenous Formation

The Nitrosation Mechanism

NHPRO is formed via the acid-catalyzed nitrosation of 4-hydroxyproline (Hyp) in the presence of nitrite (

Reaction:

Unlike alkyl-nitrosamines, the cyclic structure of NHPRO prevents the formation of alkylating diazonium ions upon metabolism, rendering it non-mutagenic.

Precursor Sources[1]

-

Endogenous: Breakdown of collagen releases significant amounts of free hydroxyproline.

-

Exogenous: Dietary gelatin and meat products.

-

Nitrosating Agents: Salivary nitrite (reduced from dietary nitrate) or inflammatory NO production.

Pathway Visualization

The following diagram illustrates the parallel formation of mutagenic vs. non-mutagenic NOCs, highlighting NHPRO's role as a monitor.

Figure 1: Differential pathways of nitrosation. NHPRO tracks the nitrosation conditions without leading to DNA damage.

Part 3: Mutagenicity Profile & Toxicology

Mutagenicity Data (Ames Test)

Extensive testing using the Salmonella typhimurium histidine reversion assay (Ames test) confirms the safety profile of NHPRO compared to carcinogenic nitrosamines.

Table 1: Comparative Mutagenicity of N-Nitroso Compounds

| Compound | Structure Type | Ames Test (TA100/TA1535) | Metabolic Activation (S9) | Carcinogenicity (IARC) |

| NHPRO | Cyclic Amino Acid | Negative | Not Activated | Non-Carcinogenic |

| NPRO | Cyclic Amino Acid | Negative | Not Activated | Non-Carcinogenic |

| NDMA | Volatile Alkylamine | Positive | Required | Group 2A (Probable) |

| NNK | Tobacco Specific | Positive | Required | Group 1 (Carcinogenic) |

Why is NHPRO Non-Mutagenic?

For a nitrosamine to be mutagenic, it typically requires

-

NHPRO Stability: The carboxyl group and the hydroxyl group on the pyrrolidine ring stabilize the molecule and facilitate rapid renal clearance.

-

Lack of Alkylation: NHPRO does not readily decompose to generate electrophilic species that can attack DNA bases (e.g.,

-guanine).

Part 4: The NHPRO/NPRO Assay (Experimental Protocol)

The Ohshima-Bartsch Test (NPRO test) is the gold standard protocol for monitoring endogenous nitrosation in humans. NHPRO is often measured alongside NPRO to validate results, as hydroxyproline levels correlate with collagen turnover.

Protocol: Monitoring Endogenous Nitrosation

Objective: Quantify the formation of NOCs in a subject after nitrate ingestion.

-

Dietary Restriction: Subjects consume a low-nitrate, low-amine diet for 24 hours.

-

Loading Dose:

-

Administer Nitrate (e.g., 300 mg

in beetroot juice). -

Administer Proline (500 mg) as a safe amine precursor.

-

-

Urine Collection: Collect 24-hour urine into bottles containing NaOH or Sulfamic Acid (to stop artifactual nitrosation in the collection bottle).

-

Extraction:

-

Acidify urine to pH 1.0.

-

Extract with ethyl acetate (3x).

-

Derivatize (methyl esterification using diazomethane or

-methanol).

-

-

Quantification: Analyze via GC-TEA (Gas Chromatography - Thermal Energy Analysis).[2][3][4]

Analytical Workflow (GC-TEA)

The Thermal Energy Analyzer (TEA) is specific for the N-nitroso group, making it the required detector for this assay.

Figure 2: Analytical workflow for specific detection of NHPRO using GC-TEA.

Part 5: Implications for Drug Development

In pharmaceutical development, NHPRO research is applied in Nitrosamine Risk Assessments (NDSRIs) .

-

Negative Control: NHPRO serves as a negative control in structure-activity relationship (SAR) studies. If a drug impurity shares structural homology with NHPRO (cyclic, carboxylated), it may be flagged as lower risk compared to dialkyl-nitrosamines.

-

Excipient Interaction: Gelatin capsules (high in hydroxyproline) can form NHPRO in stability testing. Distinguishing NHPRO from potentially mutagenic drug-derived nitrosamines is critical to avoid false positives in safety screens.

-

In Vivo Nitrosation Studies: When testing a drug containing a secondary amine, researchers may use the NPRO/NHPRO protocol to determine if the drug effectively competes for nitrite in the stomach, potentially reducing the formation of the drug-nitrosamine.

References

-

Ohshima, H., & Bartsch, H. (1981). Quantitative estimation of endogenous nitrosation in humans by monitoring N-nitrosoproline excreted in the urine.[5] Cancer Research, 41(9), 3658-3662. Link

-

Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Genetic Toxicology, 259(3-4), 277-289. Link

- Lijinsky, W. (1992).Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press. (Standard reference for non-mutagenicity of cyclic nitrosamino acids).

-

World Health Organization (WHO) & International Agency for Research on Cancer (IARC). (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol 17. Link

-

Tsuda, M., et al. (1986). In vivo nitrosation of proline and hydroxyproline in humans. Gann (Japanese Journal of Cancer Research), 77. (Establishes NHPRO kinetics). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. filab.fr [filab.fr]

- 4. Endogenous formation of N-nitrosoproline and other N-nitrosamino acids in tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence in human urine of new sulphur-containing N-nitrosamino acids N-nitrosothiazolidine 4-carboxylic acid and its 2-methyl derivative, and their formation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosohydroxyproline as a potential nitric oxide donor

An In-Depth Technical Guide to N-Nitrosohydroxyproline as a Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in physiology and pathology. The transient and reactive nature of NO necessitates the use of donor compounds to study its biological effects. This technical guide provides a comprehensive overview of N-Nitrosohydroxyproline (NHP), a member of the N-nitrosamine class of NO donors. We will delve into the core chemical properties, mechanism of NO release, and detailed experimental protocols for its synthesis and characterization. Furthermore, this guide will explore the applications of NHP in biomedical research, with a focus on its effects on cellular signaling pathways. The content herein is intended to equip researchers with the necessary knowledge and methodologies to effectively utilize NHP as a tool for investigating the multifaceted roles of nitric oxide.

Introduction: The Endogenous Significance of Nitric Oxide

Nitric oxide is a unique signaling molecule, a highly reactive free radical gas that plays a pivotal role in a vast array of physiological processes. Synthesized endogenously by a family of enzymes known as nitric oxide synthases (NOS), NO is a key regulator of vascular tone, neurotransmission, and the immune response. Its vasodilatory effects are fundamental to the regulation of blood pressure and blood flow. In the central nervous system, NO functions as a neurotransmitter, while in the immune system, it is a potent effector molecule with cytotoxic and cytostatic properties.

The study of nitric oxide is, however, complicated by its short half-life and high reactivity. This has led to the development of a wide range of nitric oxide donor compounds, which release NO under specific conditions, allowing for controlled experimental investigation of its biological effects. These donors are broadly classified based on their chemical structure and the mechanism of NO release.

N-Nitrosohydroxyproline (NHP): A Proline-Derived NO Donor

N-Nitrosohydroxyproline (NHP) belongs to the N-nitrosamine class of NO donors. It is a derivative of the amino acid proline and is characterized by the presence of a nitroso group attached to the nitrogen atom of the proline ring.

Chemical Properties and Synthesis

NHP is a relatively stable, water-soluble compound, which makes it convenient for use in biological experiments. The synthesis of NHP is typically achieved through the nitrosation of hydroxyproline. This reaction is generally carried out in an acidic aqueous solution using a nitrosating agent such as sodium nitrite.

Mechanism of Nitric Oxide Release

The release of nitric oxide from NHP is a complex process that is influenced by several factors, including pH, temperature, and the presence of light. The proposed mechanism involves the decomposition of the N-nitrosamine moiety, leading to the formation of a diazonium ion, which subsequently breaks down to release nitric oxide.

Caption: Proposed decomposition pathway of N-Nitrosohydroxyproline to release nitric oxide.

Experimental Protocols for the Characterization of NHP

The following section provides detailed methodologies for the synthesis and characterization of NHP as a nitric oxide donor.

Synthesis of N-Nitrosohydroxyproline

This protocol describes a standard method for the synthesis of NHP from L-hydroxyproline.

Materials:

-

L-hydroxyproline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Dissolve a known amount of L-hydroxyproline in distilled water in a beaker.

-

Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Slowly add a solution of sodium nitrite to the cooled hydroxyproline solution. The molar ratio of sodium nitrite to hydroxyproline should be approximately 1.1:1.

-

While adding the sodium nitrite, maintain the pH of the reaction mixture between 2.5 and 3.5 by the dropwise addition of HCl.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours after the complete addition of sodium nitrite.

-

The resulting solution contains N-Nitrosohydroxyproline. The product can be purified by recrystallization or used directly in solution for many applications.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide. It relies on the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of NHP in PBS.

-

Incubate the NHP solution under the desired experimental conditions (e.g., 37 °C) for a specific time to allow for NO release and its subsequent conversion to nitrite.

-

Prepare a standard curve of sodium nitrite in PBS with concentrations ranging from 1 to 100 µM.

-

Add 50 µL of the experimental samples and standards to the wells of a 96-well plate in triplicate.

-

Add 50 µL of the Griess Reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.

Caption: Workflow for the quantification of NO release from NHP using the Griess Assay.

Biological Applications and Considerations

NHP has been utilized in a variety of research areas to probe the biological functions of nitric oxide.

Vasodilation and Cardiovascular Research

One of the most well-characterized effects of nitric oxide is its ability to induce vasodilation. NHP has been employed in studies to investigate the mechanisms of NO-mediated relaxation of blood vessels. The release of NO from NHP activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent vasorelaxation.

Caption: Signaling pathway of NHP-induced vasodilation.

Data Interpretation and Troubleshooting

Table 1: Comparative data for N-Nitrosohydroxyproline

| Parameter | Value | Conditions |

| Half-life | Variable | pH, temperature, and light dependent |

| NO release | Spontaneous | Dependent on environmental factors |

| Solubility | High | Aqueous solutions |

Troubleshooting Common Issues:

-

Low NO yield: Ensure proper pH and temperature control during NHP decomposition. Protect the solution from excessive light exposure.

-

Inconsistent Griess assay results: Check the freshness of the Griess reagent and the accuracy of the nitrite standard curve. Ensure complete mixing of the reagent with the samples.

-

Cellular toxicity: High concentrations of NHP or its byproducts may induce cytotoxicity. It is crucial to perform dose-response experiments to determine the optimal working concentration for your specific cell type.

Conclusion and Future Directions

N-Nitrosohydroxyproline is a valuable tool for researchers studying the multifaceted roles of nitric oxide. Its water solubility and predictable NO release under specific conditions make it a versatile NO donor for a wide range of in vitro studies. Future research may focus on the development of novel NHP derivatives with enhanced stability and targeted delivery mechanisms to further refine our understanding of NO signaling in health and disease.

References

In Vitro Assessment of N-Nitrosohydroxyproline (NHPRO) Genotoxicity: A Technical Evaluation

This guide provides a rigorous technical evaluation of N-Nitrosohydroxyproline (NHPRO) genotoxicity, designed for researchers in toxicology and drug safety. It synthesizes mechanistic insights with practical experimental frameworks.

Executive Summary

N-Nitrosohydroxyproline (NHPRO) represents a unique case within the N-nitrosamine class. Unlike its volatile, potent carcinogenic counterparts (e.g., N-nitrosodimethylamine [NDMA] or N-nitrosopyrrolidine [NPYR]), NHPRO is generally classified as non-carcinogenic and non-mutagenic .

Its primary relevance in research is twofold:

-

Endogenous Marker: Along with N-nitrosoproline (NPRO), it serves as a safe, non-invasive index for monitoring endogenous nitrosation in humans (the "NPRO test").

-

Safety Case Study: Its structural inability to undergo metabolic activation provides a critical negative control in structure-activity relationship (SAR) studies of nitrosamines.

This guide details the in vitro frameworks used to validate this safety profile, distinguishing between the stable parent compound and its potentially hazardous thermal breakdown products.

Chemical & Metabolic Competence

To design an effective genotoxicity assay, one must first understand the compound's metabolic fate. The lack of NHPRO genotoxicity is structurally determined.

Structural Inhibition of Bioactivation

Most carcinogenic nitrosamines require metabolic activation via

-

Mechanism:

-hydroxylation leads to an unstable -

NHPRO Exception: The presence of the carboxylic acid group at the

-position (C2) and the hydroxyl group at C4 renders the molecule highly polar and water-soluble. This polarity prevents the lipophilic interaction required for the CYP450 active site. Furthermore, the carboxyl group stabilizes the ring, hindering the enzymatic oxidation necessary to form an electrophile.

Excretion Kinetics

In vivo studies confirm that NHPRO is not metabolized. Following oral administration in rats, 88–96% of the dose is excreted unchanged in the urine within 24 hours. This rapid clearance precludes the formation of DNA adducts.

Visualization: Metabolic Fate Comparison

The following diagram contrasts the lethal activation pathway of NDMA with the inert excretion pathway of NHPRO.

Caption: Comparative metabolic fate. NDMA undergoes bioactivation to DNA-damaging species, while NHPRO is rapidly excreted via renal filtration due to high polarity.

Genotoxicity Assessment Framework

Although NHPRO is considered safe, rigorous testing requires a specific battery of assays to rule out weak mutagenicity or contaminants.

Bacterial Reverse Mutation Assay (Ames Test)

The standard plate incorporation method is often insufficient for nitrosamines due to the need for metabolic activation. The Pre-incubation Method is mandatory.

Protocol Specification

-

Strains:

-

S. typhimuriumTA1535 : Critical for nitrosamines (detects base-pair substitutions).

-

S. typhimuriumTA100 : Secondary detection for base-pair substitutions.

-

S. typhimuriumTA98 : Detects frameshifts (less relevant for nitrosamines but required by OECD 471).

-

-

Metabolic Activation (S9):

-

Source: Hamster liver S9 (30%) is historically superior to Rat S9 for activating nitrosamines, though NHPRO should be negative in both.

-

Cofactors: Standard NADPH generating system.

-

-

Methodology (Pre-incubation):

-

Mix 0.1 mL test strain (

cells/mL). -

Add 0.1 mL NHPRO solution (up to 5000 µ g/plate ).

-

Add 0.5 mL S9 mix (or buffer for non-activated arms).

-

Incubate at 37°C for 20–30 minutes with shaking. (Crucial step for nitrosamine-enzyme interaction).

-

Add 2.0 mL molten top agar (with traces of histidine/biotin).

-

Pour onto minimal glucose agar plates.

-

Incubate 48h and score revertant colonies.

-

Interpretation: A negative result is defined as no dose-dependent increase in revertant colonies

Mammalian Cell Assays (Confirmatory)

To ensure no clastogenic (chromosome-breaking) activity exists, the In Vitro Micronucleus Assay (OECD 487) is employed.

-

Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

-

Exposure: Short term (3-6h) with S9; Long term (24h) without S9.

-

Endpoint: Frequency of micronuclei in binucleated cells.

-

Result: NHPRO shows no significant increase in micronuclei, confirming lack of clastogenicity.

The "Hidden" Risk: Thermal Decarboxylation

While NHPRO is safe, it is a precursor. Under high thermal stress (e.g., frying cured meats), the stabilizing carboxyl group can be lost, converting NHPRO into N-nitroso-3-hydroxypyrrolidine (NHPYR) .

The Reaction

Toxicity of the Breakdown Product

Unlike the parent NHPRO, the decarboxylated product (NHPYR) is mutagenic in the Ames test (TA1535 with S9) and has shown carcinogenic potential in liver models, though it is less potent than N-nitrosopyrrolidine.

Visualization: Thermal Degradation Risk

This diagram illustrates the conditional risk where a safe compound converts to a hazard.

Caption: Thermal decarboxylation pathway. High-heat processing can convert the safe NHPRO into the mutagenic N-nitroso-3-hydroxypyrrolidine.

Data Summary: Comparative Potency

The following table summarizes the quantitative differences between NHPRO and reference nitrosamines.

| Compound | Ames Test (TA1535 + S9) | Carcinogenicity (Rat) | Primary Excretion Route | Risk Classification |

| N-Nitrosohydroxyproline (NHPRO) | Negative | Negative | Urine (Unchanged) | Safe / Endogenous Marker |

| N-Nitrosoproline (NPRO) | Negative | Negative | Urine (Unchanged) | Safe / Endogenous Marker |

| N-Nitrosodimethylamine (NDMA) | Positive | Positive (Liver/Lung) | Metabolism (CO2) | Potent Carcinogen (Cohort of Concern) |

| N-Nitroso-3-hydroxypyrrolidine | Weakly Positive | Weakly Positive | Urine (Metabolites) | Potential Carcinogen (Thermal artifact) |

References

-

IARC Working Group on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 17. World Health Organization.

-

Ohshima, H., & Bartsch, H. (1981). Quantitative estimation of endogenous nitrosation in humans by monitoring N-nitrosoproline excreted in the urine. Cancer Research, 41(9), 3658-3662.

-

Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3), 301-356.

-

Sen, N. P., et al. (1978). Formation of N-nitrosoproline and N-nitrosohydroxyproline in meats cured with nitrite. Journal of Agricultural and Food Chemistry, 26(6).

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.

-

Stolze, K., & Nohynek, G. (2012). Nitrosamines: Toxicology and Risk Assessment. Global Regulatory Toxicology.

Metabolic Activation of N-Nitrosamines: A Technical Guide to Mechanism, Assessment, and Risk

Executive Summary

N-nitrosamines are a "cohort of concern" due to their potent mutagenic and carcinogenic capabilities.[1][2] Unlike direct-acting mutagens, nitrosamines are pro-carcinogens ; they are biologically inert until metabolically activated. For drug development professionals, this distinction is critical. Standard genotoxicity batteries often fail to detect nitrosamines because the standard metabolic activation systems (e.g., induced Rat S9) may lack the specific enzymatic density required for these compounds.

This guide details the bioactivation cascade, the specific enzymatic drivers (CYP2E1/2A6), and the "Enhanced Ames" protocols required to reliably detect these high-potency impurities, including Nitrosamine Drug Substance Related Impurities (NDSRIs).

Part 1: Mechanistic Enzymology

The toxicity of N-nitrosamines is strictly dependent on

The CYP450 Drivers

While the liver is the primary site of activation, the specific Cytochrome P450 isoforms involved dictate the kinetics of activation.

-

CYP2E1: The high-affinity, low-capacity enzyme primarily responsible for activating small dialkyl nitrosamines like NDMA (N-nitrosodimethylamine) and NDEA (N-nitrosodiethylamine). It is inducible by ethanol and fasting but is often poorly conserved in standard liver homogenates if not specifically preserved.

-

CYP2A6: Plays a dominant role in the activation of cyclic nitrosamines and tobacco-specific nitrosamines (e.g., NNK, NNN). It also contributes significantly to NDEA metabolism.

-

CYP2A13: Highly expressed in the respiratory tract, contributing to organ-specific carcinogenesis (nasal/lung) for certain nitrosamines.

Critical Insight for NDSRIs: For complex NDSRIs (Nitrosamine Drug Substance Related Impurities), where the nitrosamine moiety is part of a larger API structure, steric hindrance often reduces CYP2E1 access. In these cases, CYP3A4 may play a role, or the molecule may be metabolically stable (and thus less carcinogenic), which forms the basis of the FDA/EMA Carcinogenic Potency Categorization Approach (CPCA).

The Bioactivation Cascade

The pathway from stable precursor to DNA adduct involves three distinct phases:

-

Enzymatic Phase:

-Hydroxylation at the carbon adjacent to the N-nitroso group. -

Chemical Phase: Spontaneous loss of an aldehyde/ketone to form an alkyldiazonium ion.

-

Genotoxic Phase: The diazonium ion releases nitrogen (

) to form a carbocation (carbonium ion), which alkylates DNA bases (predominantly guanine at the O6 position).

Visualization: The Activation Pathway

Figure 1: The metabolic activation cascade of N-nitrosamines.[4][5] The stability of the

Part 2: In Vitro Assessment Strategies

Standard mutagenicity assays (Ames Test) frequently yield false negatives for nitrosamines. This is not due to a lack of mutagenicity, but a failure of the test system to generate the reactive metabolite.

The "Hamster vs. Rat" Paradigm

The standard S9 fraction used in the Ames test is derived from Aroclor- or Phenobarbital/

-

The Problem: Induced Rat S9 often has high CYP1A1/1A2 activity (good for aromatic amines/PAHs) but variable or lower CYP2E1 activity.

-

The Solution: Hamster liver S9 is historically proven to be superior for nitrosamine activation. Hamsters constitutively express higher levels of CYP2A and CYP2E-like activities relevant to nitrosamine dealkylation.

-

Recommendation: If a nitrosamine is suspected, run the Ames test with both Rat and Hamster S9, or use a high-concentration (30%) Hamster S9 mix.

Protocol: Enhanced Ames Test (Pre-incubation)

The "Plate Incorporation" method is insufficient for nitrosamines because the reactive intermediates may degrade before reaching the bacteria in the agar overlay. The Pre-incubation method allows the enzyme, test article, and bacteria to interact in a liquid phase, maximizing exposure to the short-lived diazonium ions.

Validated Protocol Parameters

| Parameter | Standard Ames | Enhanced Nitrosamine Ames |

| Method | Plate Incorporation | Pre-incubation |

| S9 Source | Rat Liver (Induced) | Hamster Liver (or Mixed Rat/Hamster) |

| S9 Concentration | 4-10% v/v in mix | 10-30% v/v in mix |

| Pre-incubation Time | None | 20 - 30 minutes at 37°C |

| Tester Strains | TA98, TA100, TA1535, etc. | TA1535, TA100 (High sensitivity for base-pair substitutions) |

Visualization: Enhanced Experimental Workflow

Figure 2: The Enhanced Ames Protocol workflow. The pre-incubation step is the critical differentiator, allowing the unstable diazonium ion to interact with bacterial DNA before agar solidification.

Part 3: Quantitative Risk Assessment (CPCA)

When experimental data is unavailable, regulatory bodies (FDA/EMA) utilize the Carcinogenic Potency Categorization Approach (CPCA) . This framework predicts potency based on the metabolic activation potential of the structure.[6]

The CPCA Logic

The logic assumes that

| Category | Potency Prediction | AI Limit (ng/day) | Structural Logic |

| Category 1 | Extremely High | 18 / 26.5 | Simple structures (e.g., NDMA). Unhindered |

| Category 2 | High | 100 | |

| Category 3 | Medium | 400 | Unfavorable electronics or moderate steric hindrance. |

| Category 4 | Low | 1500 | Weak activating features; significant steric hindrance. |

| Category 5 | Negligible | 1500+ | No |

Note: AI = Acceptable Intake. Limits are subject to change based on updated toxicity data.

References

-

U.S. Food and Drug Administration (FDA). (2024).[7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]

-

Yamazaki, H., et al. (1992). "Participation of rat liver cytochrome P450 2E1 in the activation of N-nitrosodimethylamine and N-nitrosodiethylamine to products genotoxic in an acetyltransferase-overexpressing Salmonella typhimurium strain (NM2009)."[8] Carcinogenesis, 13(11), 1979–1984. [Link]

-

Kushida, H., et al. (2000). "Metabolic activation of N-alkylnitrosamines in genetically engineered Salmonella typhimurium expressing CYP2E1 or CYP2A6 together with human NADPH-cytochrome P450 reductase."[8][9] Carcinogenesis, 21(6), 1227–1232. [Link]

-

Zeiger, E., et al. (1987). "Salmonella mutagenicity tests: IV. Results from the testing of 300 chemicals." Environmental and Molecular Mutagenesis, 11(S12), 1–158. (Establishes Pre-incubation protocols). [Link]

-

European Medicines Agency (EMA). (2023). Nitrosamines EMEA-H-A5(3)-1490 - Questions and answers for marketing authorisation holders. (Details the CPCA framework). [Link]

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. impactfactor.org [impactfactor.org]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medinstitute.com [medinstitute.com]

- 7. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. semanticscholar.org [semanticscholar.org]

The Unseen Contaminant: An In-Depth Technical Guide to N-Nitrosohydroxyproline in Food and Beverages

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the occurrence, formation, and analysis of N-Nitrosohydroxyproline (NHPRO), a non-volatile N-nitrosamine of emerging concern in food safety and quality control.

Introduction: The Silent Threat of N-Nitroso Compounds

N-nitroso compounds (NOCs) are a class of genotoxic chemical contaminants that can form in a variety of consumer products, including food, beverages, and pharmaceuticals. While the presence of volatile N-nitrosamines (VNAs) such as N-nitrosodimethylamine (NDMA) is well-documented and regulated in many food products, the occurrence of non-volatile N-nitrosamines (NVNAs) is a growing area of scientific inquiry. Among these, N-Nitrosohydroxyproline (NHPRO) represents a significant, yet often overlooked, contaminant.

This guide, prepared for a technical audience, delves into the core aspects of NHPRO, providing insights into its prevalence in the food supply, the chemical pathways leading to its formation, and the sophisticated analytical methodologies required for its detection and quantification. Understanding the nuances of NHPRO is critical for accurate risk assessment, the development of mitigation strategies in food production, and ensuring the safety of consumer products.

Chemical Profile and Formation Mechanisms of N-Nitrosohydroxyproline

N-Nitrosohydroxyproline is the N-nitrosated derivative of the amino acid hydroxyproline, a major component of collagen. Its formation is intrinsically linked to the presence of its precursor, hydroxyproline, and a nitrosating agent.

The Precursors: Hydroxyproline and Nitrosating Agents

-

Hydroxyproline: This amino acid is abundant in the connective tissues of meat and fish. Consequently, food products rich in collagen, such as cured meats, gelatin, and some processed fish products, are primary matrices for potential NHPRO formation.

-

Nitrosating Agents: The most common nitrosating agents in food are nitrites (NO₂⁻) and nitrates (NO₃⁻), which are frequently added to cured meats as preservatives to inhibit the growth of Clostridium botulinum and to fix color.[1] Under acidic conditions, such as those found in the stomach or in certain food processing steps, nitrite is converted to nitrous acid (HNO₂), which can then form various nitrosating species.[1]

The Chemical Pathway: A Multi-Step Process

The formation of NHPRO is a multi-step chemical reaction.[2] In acidic environments, nitrite forms nitrous anhydride (N₂O₃), a potent nitrosating agent.[1] This agent can then react with the secondary amine group of hydroxyproline to form NHPRO.

The reaction is influenced by several factors, including:

-

pH: The rate of nitrosation is pH-dependent, with optimal formation typically occurring in acidic conditions.[3]

-

Temperature: High temperatures, such as those used in frying or grilling, can accelerate the formation of some N-nitrosamines.[2]

-

Presence of Inhibitors or Catalysts: Ascorbic acid (Vitamin C) and erythorbic acid are commonly used in cured meats to inhibit nitrosamine formation by reducing the nitrosating agents. Conversely, certain metal ions can catalyze the reaction.

It is important to note the intriguing role of proline and hydroxyproline in the formation of related N-nitrosamines. While proline is a known precursor to the volatile nitrosamine N-nitrosopyrrolidine (NPYR), one study demonstrated that the addition of hydroxyproline to a cured meat model actually inhibited the formation of NPYR.[2][4] This highlights the complex interplay of precursors and reaction conditions that determine the profile of N-nitrosamines in a given food product.

Sources

Methodological & Application

Synthesis of N-Nitrosohydroxyproline: A Detailed Protocol Using tert-Butyl Nitrite

Introduction: The Significance of N-Nitrosohydroxyproline in Research and Development

N-Nitroso compounds (NOCs) are a class of molecules characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and applications.[1] N-Nitrosohydroxyproline, a derivative of the amino acid hydroxyproline, serves as a key analytical standard and research tool. It is particularly important in toxicological studies and for understanding the endogenous formation of N-nitroso compounds in biological systems. Given the potential carcinogenicity of some N-nitroso compounds, having access to pure standards like N-Nitrosohydroxyproline is crucial for developing sensitive and accurate analytical methods to monitor their presence in pharmaceuticals, food, and environmental samples.[2]

Traditionally, the synthesis of N-nitroso compounds has involved the use of harsh reagents such as nitrous acid generated in situ from sodium nitrite and a strong mineral acid. These conditions can be detrimental to sensitive functional groups and often lead to the formation of unwanted byproducts, complicating purification. The use of tert-butyl nitrite (TBN) as a nitrosating agent offers a milder, more selective, and efficient alternative.[3] This protocol provides a detailed methodology for the synthesis of N-Nitrosohydroxyproline using tert-butyl nitrite, emphasizing safety, efficiency, and thorough characterization of the final product.

Reaction Mechanism: The Chemistry of N-Nitrosation with tert-Butyl Nitrite

The N-nitrosation of a secondary amine, such as L-hydroxyproline, with tert-butyl nitrite proceeds through a straightforward mechanism. Under neutral and mild conditions, tert-butyl nitrite acts as an electrophilic nitrosating agent. The lone pair of electrons on the secondary amine nitrogen of the hydroxyproline ring attacks the nitroso nitrogen of tert-butyl nitrite. This is followed by the elimination of a tert-butoxide ion, which is subsequently protonated by a proton source in the reaction medium (or during workup) to form tert-butanol as a benign byproduct. This method avoids the use of strong acids, making it compatible with a wider range of functional groups.[3]

Sources

Application Note: Continuous Flow Synthesis of N-Nitrosohydroxyproline (Reference Standard Grade)

Executive Summary

The synthesis of N-Nitrosohydroxyproline (NHP) is a critical workflow in pharmaceutical development, primarily for generating reference standards used to quantify genotoxic impurities in collagen-based therapeutics and proline-containing Active Pharmaceutical Ingredients (APIs).

Traditional batch nitrosation presents significant safety hazards, including the generation of toxic

Key Advantages of this Protocol

-

Safety: Full containment of the nitrosating agent and diazonium intermediates.

-

Purity: Precise residence time control minimizes over-nitrosation by-products.

-

Scalability: Direct translation from mg-scale method development to g-scale production.

Chemical Background & Mechanism[1][2][3][4]

Reaction Mechanism

The reaction proceeds via the acid-catalyzed formation of the nitrosonium ion (

Key Mechanistic Insight: Unlike simple secondary amines, L-Hydroxyproline is zwitterionic. The pH must be sufficiently low (

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the critical quenching step required to destroy excess nitrite.

Figure 1: Mechanistic pathway of acid-catalyzed nitrosation and sulfamic acid quenching.

Safety & Handling (Critical)

WARNING: N-Nitrosohydroxyproline is a suspected carcinogen (Class: N-Nitroso Compound).

-

Engineering Controls: All flow reactor outlets must be vented into a bleach/sulfamic acid scrubber or a dedicated fume hood exhaust.

-

System Integrity: Perform a leak test with solvent (water) at 1.5x operating pressure before introducing reagents.

-

Quenching: Never collect the effluent directly without an in-line or collection-vessel quench. Residual nitrous acid can cause downstream off-gassing.

Experimental Configuration

Equipment List

-

Pumps: 2x High-pressure PEEK or Acid-resistant HPLC pumps (e.g., Knauer, Syrris, or Vapourtec).

-

Reactor: 10 mL PFA Coil Reactor (Fluoropolymer tubing, 1.6 mm OD, 0.8 mm ID).

-

Mixer: T-mixer or Y-mixer (PEEK or PTFE).

-

Thermostat: Peltier or Oil bath capable of maintaining 0°C to 25°C.

-

Back Pressure Regulator (BPR): 40 psi (approx. 2.7 bar) to prevent gas bubble formation (

) in the line.

Flow Schematic

Figure 2: Continuous flow manifold for the synthesis of N-Nitrosohydroxyproline.

Detailed Protocol

Reagent Preparation

Note: Use deionized water (18.2 MΩ) for all solutions to prevent metal-catalyzed decomposition.

| Stream | Component | Mass/Vol | Concentration | Molar Equiv. |

| Stream A | L-Hydroxyproline | 13.11 g | 1.0 M | 1.0 |

| HCl (37%) | 10.0 mL | 1.2 M | 1.2 | |

| Water | q.s. to 100 mL | - | - | |

| Stream B | Sodium Nitrite ( | 8.28 g | 1.2 M | 1.2 |

| Water | q.s. to 100 mL | - | - | |

| Quench | Sulfamic Acid | 10% w/v | Excess | - |

Rationale:

-

L-Hydroxyproline Solubility: Highly soluble in water. Acidifying Stream A ensures the amine is ready for reaction immediately upon mixing with nitrite.

-

Stoichiometry: A 1.2 equivalent of nitrite ensures full conversion of the amine. Excess nitrite is easier to remove (via quenching) than unreacted amine is to separate from the product.

System Start-up

-

Flush: Prime the system with water for 10 minutes at 2 mL/min to remove air bubbles.

-

Temperature: Set the reactor bath to 0°C (Ice bath) or 20°C .

-

Optimization Note: Nitrosation is rapid. 0°C improves selectivity; 20°C ensures speed. Start at 20°C for this specific substrate as it is relatively stable.

-

-

Pressure: Install the 40 psi BPR. Ensure the system pressure stabilizes.

Execution

-

Flow Rates: Set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min .

-

Total Flow: 2.0 mL/min.

-

Reactor Volume: 10 mL.[1]

-

Residence Time (

): 5 minutes.

-

-

Collection: Direct the output into a stirred flask containing the Sulfamic Acid Quench solution .

-

Visual Check: Nitrogen gas bubbles (

) will evolve in the quench vessel as excess nitrite is destroyed.

-

-

Steady State: Discard the first 2 reactor volumes (10 mins) to ensure steady-state concentration. Collect the subsequent fraction.

Work-up and Isolation

Since N-Nitrosohydroxyproline is water-soluble, standard aqueous work-up is difficult.

-

Extraction: Saturate the quenched aqueous solution with NaCl (brine).

-

Solvent: Extract 3x with Ethyl Acetate (EtOAc) or n-Butanol.

-

Note: N-nitroso compounds are generally more lipophilic than their parent amino acids, allowing extraction into organic phase.

-

-

Drying: Dry the organic layer over anhydrous

. -

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C. Do not heat excessively.

-

Storage: Store the resulting yellow oil/solid at -20°C, protected from light.

Analytical Validation

To validate the synthesis, use LC-MS and NMR.

HPLC/LC-MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 230-250 nm (Nitrosamines have a characteristic absorbance here) and MS (ESI+).

-

Target Mass:

-

L-Hydroxyproline:

-

N-Nitrosohydroxyproline:

-

NMR Characterization (Expected)

Due to restricted rotation around the N-N bond, N-nitroso compounds often appear as a mixture of syn and anti rotamers in NMR.

-

1H NMR (

or

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | pH too high (Nitrite not activated) | Increase HCl concentration in Stream A. |

| Gas bubbles in reactor | Increase BPR pressure to 75 psi. Lower temperature to 0°C. | |

| Precipitation | Product insolubility (rare for Hyp) | Add 10-20% Methanol to Stream A and B. |

| Yellow/Brown Fumes | STOP IMMEDIATELY. Check ventilation and quenching efficiency. |

References

-

Genotoxic Impurities in Pharmaceuticals

-

International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[2]

-

- Gutmann, B., et al. "Continuous Flow Synthesis of N-Nitrosamines." Chemistry – A European Journal, 2010.

-

Quenching Protocols

-

Hydroxyproline Properties

-

PubChem Database.[5] "L-Hydroxyproline - Compound Summary."

-

-

Safety of N-Nitroso Compounds

-

Occupational Safety and Health Administration (OSHA).[6] "N-Nitrosamines Safety Guidelines."

-

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Removal of nitrite with sulfamic acid for nitrate N and O isotope analysis with the denitrifier method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Nitrosohydroxyproline | C5H8N2O4 | CID 61873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jefferson.edu [jefferson.edu]

Application Notes & Protocols: High-Sensitivity Analytical Methods for the Detection of N-Nitrosohydroxyproline (NHP)

Introduction: The Imperative for N-Nitrosohydroxyproline (NHP) Detection

The landscape of pharmaceutical safety is continuously evolving, with regulatory bodies worldwide intensifying their scrutiny of potential genotoxic impurities in drug substances and products.[1][2] Among these, N-nitrosamines have emerged as a "cohort of concern" due to their classification as probable or possible human carcinogens.[1][3] N-Nitrosohydroxyproline (NHP), an N-nitroso derivative of the amino acid hydroxyproline, represents a specific challenge due to its non-volatile nature and potential to form under certain manufacturing, processing, or storage conditions where precursor amines and nitrosating agents are present.[4]

The U.S. Food and Drug Administration (FDA) and other global agencies have mandated that manufacturers perform risk assessments to evaluate the potential for nitrosamine impurities and conduct confirmatory testing when a risk is identified.[1][4][5] This necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting and quantifying NHP at trace levels, often in complex matrices.

This comprehensive guide provides detailed protocols and expert insights into the primary analytical techniques for NHP detection: Gas Chromatography with Thermal Energy Analyzer (GC-TEA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The methodologies are presented to ensure scientific integrity, trustworthiness, and adherence to the rigorous standards of the pharmaceutical industry.

Foundational Principles: Sample Handling and Preparation

The accuracy of any NHP analysis is fundamentally dependent on meticulous sample handling and preparation. The inherent chemical properties of nitrosamines, including potential thermal instability and photosensitivity, demand specific precautions.[6][7] Furthermore, preventing the artificial formation of NHP during the analytical process is as critical as preventing its degradation.

Causality Behind Critical Sample Preparation Steps:

-

Protection from Light: Nitrosamines can degrade under UV light. Therefore, the use of amber glassware or light-blocking vials is strongly recommended throughout the entire process, from sample collection to final analysis.[8]

-

Temperature Control: NHP is a non-volatile nitrosamine and generally more stable than its volatile counterparts. However, exposure to high temperatures during sample processing should be minimized. All solutions and sample preparations should be stored in a refrigerator when not in use.[7]

-

pH Control: The formation of N-nitrosamines is often catalyzed by acidic conditions.[4] Sample extraction and preparation should be conducted under neutral or slightly basic conditions to mitigate the risk of ex vivo nitrosation of any precursor amines present in the matrix.

Protocol 2.1: General Sample Extraction from a Drug Product Matrix

This protocol outlines a general liquid-liquid extraction (LLE) procedure. For specific matrices, optimization and validation are required.

-

Sample Weighing: Accurately weigh a representative portion of the homogenized drug product (e.g., 1.0 g of powdered tablets) into a 50 mL polypropylene centrifuge tube.

-

Solvent Addition: Add 10 mL of a suitable extraction solvent. Methanol is often a good starting point for its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and impurities.[7][9]

-

Mechanical Shaking & Sonication: Vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes in a temperature-controlled water bath to ensure complete dissolution and extraction.

-

Centrifugation: Centrifuge the sample at 4,500 rpm for 15 minutes to pelletize insoluble excipients.[9]

-

Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining particulate matter. The filtrate is now ready for analysis or further derivatization.

-

Spiking for Recovery: For method validation, prepare spiked samples by adding a known amount of NHP standard solution to the drug product before the solvent addition step to assess recovery.[7]

Method 1: Gas Chromatography with Thermal Energy Analyzer (GC-TEA)

The GC-TEA technique is a highly specific and sensitive method for the detection of N-nitroso compounds.[10] Its specificity arises from the detector's unique mechanism, making it a historically important tool for nitrosamine analysis.

Principle of Operation: The Thermal Energy Analyzer (TEA) operates by pyrolyzing the compounds eluting from the GC column. This process cleaves the heat-labile N-NO bond in nitrosamines, releasing a nitric oxide (NO•) radical.[10][11] This radical then reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the red and infrared regions, which is detected by a photomultiplier tube. This process is highly specific to the nitroso functional group.

Expert Insight: The Necessity of Derivatization NHP is a polar, non-volatile molecule containing both a carboxylic acid and a hydroxyl group. Direct analysis by GC is not feasible as it would not volatilize under typical GC conditions and its polar nature would lead to poor chromatographic peak shape.[12] Therefore, a derivatization step is mandatory to convert NHP into a more volatile and less polar derivative suitable for GC analysis. This is typically achieved by esterifying the carboxylic acid group.[13]

Workflow for GC-TEA Analysis of NHP

Caption: General workflow for NHP analysis using GC-TEA.

Protocol 3.1: NHP Derivatization and GC-TEA Analysis

-

Derivatization (Methylation):

-

Transfer 1 mL of the filtered sample extract (Protocol 2.1) to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitute the residue in a suitable solvent for derivatization. A common method involves adding 1 mL of 3 N methanolic HCl and heating at 100°C for 30 minutes to form the methyl ester.[12] Safety Note: Alternative, safer derivatizing agents like (Trimethylsilyl)diazomethane can also be used following the manufacturer's protocol.

-

After cooling, neutralize the solution and extract the NHP-methyl ester into a GC-compatible solvent like dichloromethane.

-

-

GC-TEA Instrumental Conditions:

-

Injector: 180-200°C (A lower temperature is crucial to prevent pre-injection decomposition). Splitless injection (1 µL).

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A polar stationary phase column, such as a DB-WAX or similar, is recommended (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 220°C (hold 5 min). This program should be optimized for the specific derivative.

-

TEA Interface Temperature: 250°C.

-

Pyrolyzer Temperature: 550°C.

-

-

Calibration: Prepare a calibration curve using derivatized NHP standards over the desired concentration range.

| Parameter | Typical Performance | Reference |

| Limit of Detection (LOD) | 1 - 10 ng/mL (ppb) | [10] |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL (ppb) | [10] |

| Specificity | High (Specific to N-NO bond) | [10][11] |

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of trace-level impurities in the pharmaceutical industry.[4] Its exceptional sensitivity and specificity, derived from the ability to select a specific precursor ion and monitor its unique fragment ions (Multiple Reaction Monitoring or MRM), make it the preferred method for NHP analysis.[14][15][16]

Principle of Operation: The sample is first separated by a reverse-phase HPLC system. The eluent is then introduced into the mass spectrometer's ion source, typically Electrospray Ionization (ESI), which ionizes the NHP molecules. In the first quadrupole (Q1), ions corresponding to the mass-to-charge ratio (m/z) of the protonated NHP molecule ([M+H]⁺) are selected. These precursor ions are then fragmented in the collision cell (Q2). Finally, the third quadrupole (Q3) selects for specific, characteristic fragment ions, which are then detected. This two-stage mass filtering provides unparalleled specificity and reduces chemical noise.

Workflow for LC-MS/MS Analysis of NHP

Caption: High-specificity workflow for NHP analysis using LC-MS/MS.

Protocol 4.1: LC-MS/MS Analysis of NHP

-

Sample Preparation: Prepare the sample extract as described in Protocol 2.1. No derivatization is required.

-

LC Instrumental Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. The gradient must be optimized to resolve NHP from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

MS/MS Instrumental Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Precursor Ion (Q1): m/z 161.05 (for C₅H₈N₂O₄, [M+H]⁺).

-

Product Ions (Q3): At least two MRM transitions should be monitored for confirmation and quantification. These must be determined experimentally by infusing an NHP standard. Example transitions could be m/z 115.0 (loss of NO and H₂O) and m/z 87.0 (further fragmentation).

-

Collision Energy: Optimize for each transition to maximize signal intensity.

-

-

System Suitability: Before analysis, inject a standard solution to confirm system performance, including peak shape, retention time, and signal-to-noise ratio.

| Parameter | Typical Performance | Reference |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL (ppb) | [14][15] |

| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/mL (ppb) | [14][15][16] |

| Linearity (r²) | > 0.999 | [14] |

| Accuracy (Recovery) | 90 - 110% | [16] |

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV is a robust and widely accessible technique. It is suitable for screening purposes or for matrices where NHP concentrations are expected to be higher.[17][18]

Principle of Operation: The method relies on the separation of NHP from other components in the sample matrix using HPLC. The NHP molecule contains a chromophore (the N-nitroso group) that absorbs light in the ultraviolet (UV) region. A UV detector placed after the HPLC column measures the absorbance of the eluent at a specific wavelength (typically around 230-240 nm for the n→π* transition of the N-NO group). The amount of light absorbed is proportional to the concentration of NHP passing through the detector cell, allowing for quantification.

Workflow for HPLC-UV Analysis of NHP

Sources

- 1. fda.gov [fda.gov]

- 2. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]

- 6. osha.gov [osha.gov]

- 7. edqm.eu [edqm.eu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. filab.fr [filab.fr]

- 12. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 13. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. An HPLC-UV method for the direct evaluation of N-nitrosodiethanolamine in some cosmetic products and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Calibration curve optimization for accurate N-Nitrosohydroxyproline quantification

Welcome to the technical support center for the accurate quantification of N-Nitrosohydroxyproline (NHPRO). This guide is designed for researchers, scientists, and drug development professionals who are tasked with the sensitive and precise measurement of this N-nitrosamine. Given the regulatory scrutiny and potential health risks associated with nitrosamine impurities, robust and reliable analytical methods are not just a scientific goal—they are a necessity.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, structured in a practical question-and-answer format. We will explore the causality behind common analytical challenges and offer field-proven solutions to optimize your calibration curves and ensure data integrity.

Core Principles of NHPRO Quantification

The reliable quantification of NHPRO at trace levels hinges on sensitive and selective analytical technology. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior sensitivity, selectivity, and robustness in complex matrices.[2][3] The core of any quantitative LC-MS/MS method is the calibration curve, a set of operations that establishes the relationship between the instrument's response and the known concentration of the analyte.[4] A well-constructed and validated calibration curve is the bedrock of accurate sample quantification.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which provide the framework for assessing the performance and reliability of your method.[5][6][7]

Troubleshooting Guide: Calibration Curve Failures

This section addresses the most common issues encountered during the development and execution of quantitative NHPRO assays.

Category 1: Poor Linearity & Correlation

Question: My calibration curve for NHPRO has a poor correlation coefficient (r² < 0.99) and the plot looks non-linear. What are the potential causes and how can I fix this?

Answer: A poor correlation coefficient is a clear indicator that the mathematical model does not fit the instrument's response to your standards. This is a critical failure that must be addressed before proceeding. The root causes can be traced to standard preparation, instrument performance, or data processing.

Causality & Troubleshooting Steps:

-

Standard Preparation Errors: This is the most common culprit. Inaccurate serial dilutions, pipetting errors, or degradation of the stock solution will introduce significant, non-systematic errors.

-

Action: Prepare a fresh set of calibration standards from a newly weighed stock solution. Use calibrated pipettes and pay meticulous attention to technique. Ensure the analyte is fully dissolved in the initial stock solution; sonication can be beneficial. For stability, store stock solutions in a refrigerator or freezer and prepare working solutions fresh daily, as N-nitrosamines can be unstable in solution.[8]

-

-

Inappropriate Calibration Range: Attempting to cover too wide a concentration range can lead to non-linearity, especially if detector saturation occurs at the high end or you fall below the reliable limit of detection at the low end.

-

Action: Narrow the concentration range of your standards to match the expected concentration in your samples. If a wide range is necessary, a quadratic (second-order polynomial) regression model might be more appropriate than a linear model. However, the simplest model that adequately describes the response should always be prioritized.

-

-

Incorrect Regression Model/Weighting: Most analytical software defaults to a linear model with no weighting (1/x⁰). This assumes that the absolute error is constant across the entire calibration range, which is rarely true for LC-MS/MS data. Variance typically increases with concentration.

-

Action: Apply a weighting factor to your regression analysis. The most common and often most effective weighting factors are 1/x or 1/x². This gives less weight to the higher concentration standards, which have higher absolute variance, and provides a better fit at the low end of the curve, which is critical for LLOQ accuracy.

-

-

Contamination: Contamination in the blank or zero samples can artificially elevate the y-intercept and distort the linear relationship.

-

Action: Analyze a fresh solvent blank and a new matrix blank. If peaks are present, investigate sources of contamination, which can include glassware, solvents, the autosampler, or carryover from a previous injection.

-

Category 2: Inaccuracy and Imprecision

Question: My back-calculated concentrations for my calibration standards are outside the ±15% acceptance criteria, especially at the LLOQ (±20%). What does this indicate?

Answer: This issue points to systematic or random errors that prevent your calibration model from accurately predicting the concentration of the standards themselves. According to regulatory guidelines, for a calibration curve to be accepted, the back-calculated concentrations of the standards should be within ±15% of the nominal value, and ±20% at the Lower Limit of Quantitation (LLOQ).[9]

Causality & Troubleshooting Steps:

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of NHPRO, leading to a different response in the matrix-based standards compared to a simple solvent standard. This effect can be inconsistent across different concentrations.[10]

-

Action: The gold standard for mitigating matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₅-NPRO). A SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing effective normalization.[11] If a SIL-IS is unavailable, optimize sample preparation (e.g., using Solid Phase Extraction [SPE] instead of simple protein precipitation) to better remove interfering matrix components.[3]

-

-

Internal Standard (IS) Variability: If the IS response is not consistent across all standards and samples, it will introduce significant error.

-

Action: Verify that the IS is added precisely and at the same concentration to every standard and sample. Check the %CV of the IS peak area across the run; a high %CV (>15%) suggests an issue with IS addition or instrument stability.

-

-

Analyte Instability: NHPRO may degrade in the prepared sample matrix, especially if left in the autosampler for extended periods. This degradation can be pH or temperature-dependent.[12]

-

Action: Perform autosampler stability experiments by re-injecting the same set of standards after 12-24 hours at the autosampler temperature. If degradation is observed, keep the autosampler temperature low (e.g., 4°C) and limit the run time.[8]

-

-

Instrument Drift: Over the course of a long analytical run, the sensitivity of the mass spectrometer can drift, causing samples analyzed later in the sequence to have a different response than those analyzed earlier.

-

Action: Ensure the LC-MS/MS system is properly equilibrated before starting the run. Bracketing the study samples with calibration standards at the beginning and end of the sequence can help identify and correct for drift.

-

Category 3: No or Poor Signal Response

Question: I am injecting my highest NHPRO standard but see little to no signal in the chromatogram. What is the troubleshooting checklist?

Answer: A lack of signal is a fundamental failure that can be caused by issues with the sample itself, the LC system, or the mass spectrometer. A systematic approach is required to isolate the problem.

Causality & Troubleshooting Steps:

-

Mass Spectrometer Settings: The instrument may not be properly configured to detect NHPRO.

-

Action:

-

Confirm MRM Transitions: Double-check that you are using the correct precursor and product ions for NHPRO.

-

Tune the Instrument: Perform a fresh tune and calibration of the mass spectrometer using the manufacturer's recommended solution.

-

Check Ionization Source: NHPRO is a polar molecule. Electrospray ionization (ESI) is generally more suitable than Atmospheric Pressure Chemical Ionization (APCI).[3] Ensure the correct polarity (positive or negative) is selected and that source parameters (gas flows, temperatures, voltages) are optimized.

-

Verify Cable Connections: Ensure all communication and power cables between the LC and MS are secure.

-

-

-

Liquid Chromatography Issues: The analyte may not be reaching the mass spectrometer.

-

Action:

-

Check for Leaks: Visually inspect all fittings from the autosampler to the MS source for any signs of leaks.

-

Confirm Mobile Phase Composition: Ensure the correct mobile phases are in the correct bottles and that the compositions are appropriate for retaining and eluting NHPRO on your chosen column.

-

System Purge: Purge the LC pumps to remove any air bubbles.[13]

-

-

-

Sample/Standard Integrity: The issue could be with the standard itself.

-

Action:

-

Confirm Standard Identity: Ensure the reference standard you are using is indeed NHPRO.

-

Prepare a Fresh, High-Concentration Standard: Prepare a simple standard in a compatible solvent (e.g., methanol/water) at a high concentration and inject it directly using manual injection or flow injection analysis (FIA) to bypass the column and confirm the MS is capable of detecting the analyte.

-

-

Frequently Asked Questions (FAQs)

Q1: What are the essential acceptance criteria for a calibration curve in a regulated bioanalysis study?

A1: Based on FDA and EMA guidelines, a calibration curve should meet several criteria for acceptance. These are summarized in the table below.[5][6][9][14]

| Parameter | Acceptance Criterion | Rationale |

| Number of Standards | Minimum of a blank, a zero, and 6 non-zero standards. | Ensures adequate definition of the concentration-response relationship.[15][16] |